molecular formula C20H17ClN6OS B11265118 N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide

N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide

Cat. No.: B11265118
M. Wt: 424.9 g/mol
InChI Key: GAYCVQKSVWVPAV-UHFFFAOYSA-N
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Description

N-{3-[1-(3-Chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide is a heterocyclic compound featuring a 1,2,3-triazole core fused with a 1,2,4-thiadiazole ring. The triazole moiety is substituted with a 3-chloro-4-methylphenyl group at position 1 and a methyl group at position 3. The thiadiazole ring is linked to a 3-methylbenzamide group via a nitrogen atom. This structural complexity confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C20H17ClN6OS

Molecular Weight

424.9 g/mol

IUPAC Name

N-[3-[1-(3-chloro-4-methylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3-methylbenzamide

InChI

InChI=1S/C20H17ClN6OS/c1-11-5-4-6-14(9-11)19(28)23-20-22-18(25-29-20)17-13(3)27(26-24-17)15-8-7-12(2)16(21)10-15/h4-10H,1-3H3,(H,22,23,25,28)

InChI Key

GAYCVQKSVWVPAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NC(=NS2)C3=C(N(N=N3)C4=CC(=C(C=C4)C)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Synthesis of the Thiadiazole Ring: This step often involves the reaction of thiosemicarbazide with a suitable electrophile.

    Coupling of the Rings: The triazole and thiadiazole rings are then coupled together using appropriate coupling agents.

    Formation of the Benzamide Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.

    Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.

    Chemical Research: It serves as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Mechanism of Action

The mechanism of action of N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to the desired therapeutic effect. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Substituent Effects on Triazole and Thiadiazole Moieties

  • N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a)

    • Structure : Contains a pyridine ring fused to thiadiazole and triazole, with acetyl and methyl substituents.
    • Key Data : Yield (80%), mp 290°C, IR peaks at 1679 and 1605 cm⁻¹ (C=O), MS m/z 414 (M⁺) .
    • Comparison : The acetyl group enhances electron-withdrawing properties, contrasting with the chloro-methylphenyl group in the target compound, which increases lipophilicity.
  • N-{3-[1-(3,4-Dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide

    • Structure : Features methoxy substituents on both the triazole-linked phenyl and benzamide groups.
    • Key Data : Higher solubility due to methoxy groups compared to the target compound’s chloro-methyl group .

Impact of Aromatic Substituents

  • 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Structure: Incorporates a bromophenyl-thiazole group and benzodiazole.
  • 2-[1-(3-Methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-[4-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide

    • Structure : Contains a trifluoromethylbenzyl group, a strong electron-withdrawing substituent.
    • Key Data : The CF₃ group significantly lowers pKa, enhancing metabolic stability relative to the target’s 3-methylbenzamide .

Table 1: Comparative Physicochemical Properties

Compound Name Core Structure Key Substituents Melting Point (°C) Yield (%) IR C=O (cm⁻¹) Reference
Target Compound Triazole-Thiadiazole 3-Chloro-4-methylphenyl, 3-methylbenzamide N/A N/A N/A
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) Thiadiazole-Pyridine Acetyl, methyl 290 80 1679, 1605
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Triazole-Thiazole Bromophenyl, benzodiazole N/A N/A N/A
4-Chloro-N-(3-{5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide Triazole-Thiadiazole Methylsulfanylphenyl N/A N/A N/A

Electronic and Steric Considerations

  • Electron-Withdrawing vs. Methylsulfanyl () and trifluoromethyl () groups introduce steric bulk, which may hinder rotation or binding in biological targets .
  • Aromatic Stacking Potential: The 3-methylbenzamide group in the target compound may engage in π-π stacking, similar to the phenyl groups in 8a and 8c .

Biological Activity

N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide (CAS Number: 895116-71-9) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a triazole ring, a thiadiazole ring, and a benzamide moiety. Its molecular formula is C20H17ClN6OSC_{20}H_{17}ClN_{6}OS, with a molecular weight of approximately 424.9 g/mol. The structural characteristics are significant in determining its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains.

Minimum Inhibitory Concentration (MIC) Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coliComparable to ampicillin
Listeria monocytogenesSignificant inhibition

This compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an alternative to established antibiotics.

Anticancer Activity

In addition to its antimicrobial properties, this compound has demonstrated promising anticancer potential. In vitro studies have highlighted its ability to inhibit the growth of various cancer cell lines.

Cell Lines Tested and Findings

Cell Line TestedConcentration (µM)Observed Effect
MCF-7 (Breast)10–50Significant reduction in cell viability
A549 (Lung)10–50Induction of apoptosis
HCT116 (Colon)10–50Activation of caspase pathways

The mechanism of action appears to involve the induction of apoptosis in cancer cells through the activation of caspase pathways. These findings warrant further investigation into the specific molecular mechanisms involved.

While the precise targets of this compound remain to be fully elucidated, preliminary studies suggest that it may interact with specific enzymes or receptors within biological systems. The compound's ability to form hydrogen bonds with target proteins could modulate their activity significantly.

Case Studies and Comparative Analysis

Several studies have compared this compound with structurally similar compounds to assess its unique biological activity profile.

Comparative Compound Analysis

Compound NameKey Features
N-{3-[1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamideContains a fluorinated phenyl group; shows similar antimicrobial activity
N-{3-[1-(3-chloro-2-methylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-y}-2-methylbenzamideExhibits antimicrobial properties with different substitution patterns

These comparisons highlight N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-y}-3-methylbenzamide's unique structural features that may enhance its biological activity compared to other similar compounds.

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